N-(4-phenylmethoxyphenyl)quinazolin-4-amine
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Overview
Description
N-(4-phenylmethoxyphenyl)quinazolin-4-amine is a quinazoline derivative that has garnered attention due to its potential biological activities. Quinazoline derivatives are known for their diverse pharmacological properties, including anti-cancer, anti-inflammatory, and antimicrobial activities . This compound, with its unique structure, is being explored for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-phenylmethoxyphenyl)quinazolin-4-amine typically involves the reaction of 4-chloroquinazoline with 4-phenylmethoxyaniline under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds through nucleophilic substitution, where the chlorine atom in the quinazoline ring is replaced by the aniline derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and energy-efficient processes, can make the production more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-(4-phenylmethoxyphenyl)quinazolin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives.
Reduction: Reduction reactions can modify the quinazoline ring, potentially leading to different biological activities.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, introducing various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine or nitric acid under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted quinazoline derivatives, which can exhibit different pharmacological properties .
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-(4-phenylmethoxyphenyl)quinazolin-4-amine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit kinases involved in cell signaling pathways, thereby exerting anti-cancer effects . The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Comparison with Similar Compounds
Similar Compounds
N-(4-methoxyphenyl)-N-2-dimethylquinazolin-4-amine: Known for its potent anticancer activity.
4-(4-methylphenoxy)phenylquinazoline: Exhibits favorable biological activities.
4-tert-butylphenylquinazoline: Another derivative with significant bioactivity.
Uniqueness
N-(4-phenylmethoxyphenyl)quinazolin-4-amine stands out due to its specific substitution pattern, which can influence its biological activity and pharmacokinetic properties. The presence of the phenylmethoxy group may enhance its ability to interact with certain molecular targets, making it a valuable compound for further research and development .
Properties
CAS No. |
6697-39-8 |
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Molecular Formula |
C21H17N3O |
Molecular Weight |
327.4 g/mol |
IUPAC Name |
N-(4-phenylmethoxyphenyl)quinazolin-4-amine |
InChI |
InChI=1S/C21H17N3O/c1-2-6-16(7-3-1)14-25-18-12-10-17(11-13-18)24-21-19-8-4-5-9-20(19)22-15-23-21/h1-13,15H,14H2,(H,22,23,24) |
InChI Key |
CQXFMKMVOOUGSS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC3=NC=NC4=CC=CC=C43 |
Origin of Product |
United States |
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